REACTION_CXSMILES
|
O.C(O)(=O)C(C)=O.[O:8]=[C:9]([CH2:11][N:12]([C:14](=[NH:16])[NH2:15])[CH3:13])[OH:10].[O:17]=[C:18]([CH2:20][N:21]([C:23](=[NH:25])[NH2:24])[CH3:22])O.C([O-])(=O)C(C)=O.O.O=C(CN(C(=N)N)C)O>O>[O:8]=[C:9]([CH2:11][N:12]([C:14](=[NH:15])[NH2:16])[CH3:13])[OH:10].[CH3:22][N:21]1[C:23]([NH2:25])=[N:24][C:18](=[O:17])[CH2:20]1 |f:0.1.2,5.6|
|
Name
|
Creatine pyruvate monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C(C(=O)C)(=O)O.O=C(O)CN(C)C(N)=N
|
Name
|
Creatine monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O=C(O)CN(C)C(N)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
formed
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)CN(C)C(N)=N
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC(=O)N=C1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |